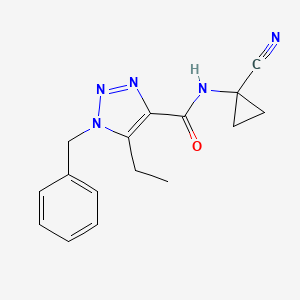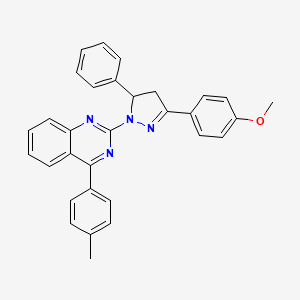
3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is an interesting synthetic compound belonging to the triazole and indole family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions The synthesis of 3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves a multi-step reaction process. The triazole ring is formed through the cyclization of appropriate intermediates under controlled conditions. The key steps often include nucleophilic substitutions, cyclizations, and thiolation reactions. Precise temperature control, pH regulation, and the use of specific catalysts are crucial to ensuring high yield and purity of the final product.
Industrial Production Methods For industrial-scale production, this compound can be synthesized using batch or continuous flow reactors. These methods emphasize efficient mixing, precise temperature control, and the use of robust catalysts to achieve high yield and scalability. Industrial methods often leverage green chemistry principles to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Under oxidative conditions, 3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can form sulfoxides or sulfones.
Reduction: : This compound undergoes reduction reactions to yield dihydro or tetrahydro derivatives, depending on the specific reducing agents used.
Substitution: : The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents (e.g., bromine, chlorine), nitrating mixture (HNO3/H2SO4).
Major Products Formed from These Reactions
Oxidation yields sulfoxides or sulfones.
Reduction results in dihydro or tetrahydro derivatives.
Substitution produces functionalized derivatives with halogens, nitro groups, or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
Chemistry This compound is a valuable intermediate in organic synthesis and a building block for constructing more complex molecules. It has been employed in developing various heterocyclic compounds and ligands for coordination chemistry.
Biology In biological research, derivatives of this compound have shown potential as enzyme inhibitors, receptor antagonists, and probes for studying biological pathways.
Medicine Pharmaceutical research has identified its potential as a lead compound for developing new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry Industrially, this compound is used in the synthesis of dyes, pigments, and agrochemicals
Wirkmechanismus
The mechanism of action of 3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole largely depends on its interaction with specific molecular targets. It can bind to enzymes, altering their activity and affecting biochemical pathways. Its triazole ring often interacts with metal ions, while the indole moiety interacts with hydrophobic regions of proteins. These interactions modulate the biological activity and therapeutic potential of its derivatives.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
3-(4-ethyl-5-methylthio-4H-1,2,4-triazol-3-yl)-1H-indole: : The isopentylthio group imparts distinct physicochemical properties and biological activity.
3-(4-ethyl-5-(phenylthio)-4H-1,2,4-triazol-3-yl)-1H-indole: : The phenylthio group offers different steric and electronic effects compared to the isopentylthio group.
Unique Features The specific substitution with an isopentylthio group at the triazole ring enhances its hydrophobicity and potentially improves its binding affinity to certain biological targets, making it unique compared to its analogs.
List of Similar Compounds
3-(4-ethyl-5-methylthio-4H-1,2,4-triazol-3-yl)-1H-indole
3-(4-ethyl-5-(phenylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
3-(4-ethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
This compound and its derivatives promise significant scientific interest due to their diverse applications and unique chemical properties. Each variation offers distinct opportunities for research and development in various fields.
Eigenschaften
IUPAC Name |
3-[4-ethyl-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S/c1-4-21-16(19-20-17(21)22-10-9-12(2)3)14-11-18-15-8-6-5-7-13(14)15/h5-8,11-12,18H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWDPQQDQAREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCC(C)C)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2985844.png)
![(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B2985848.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2985850.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2985859.png)

![N-(2,5-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2985861.png)

